

# Radiprodil in GRIN Disorders: A Comparative Meta-Analysis of Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Radiprodil |           |
| Cat. No.:            | B1680500   | Get Quote |

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of the efficacy of **Radiprodil** in the treatment of GRIN disorders, alongside a comparative review of alternative therapeutic strategies. The data presented is compiled from clinical trial results, case studies, and preclinical research to offer an objective overview for the scientific community.

# Introduction to GRIN Disorders and the Therapeutic Rationale for Radiprodil

GRIN disorders are a group of rare, severe neurodevelopmental conditions caused by mutations in the genes encoding subunits of the N-methyl-D-aspartate (NMDA) receptor. These receptors are critical for synaptic plasticity, learning, and memory. Gain-of-function (GoF) mutations in genes such as GRIN2B lead to excessive NMDA receptor activity, resulting in a range of debilitating symptoms including epilepsy, intellectual disability, and movement disorders.

**Radiprodil** is an investigational selective negative allosteric modulator of the GluN2B subunit of the NMDA receptor. By binding to a site distinct from the glutamate and glycine binding sites, **Radiprodil** reduces the channel's activity without complete blockade, offering a targeted approach to mitigating the effects of GoF mutations.[1]



# Quantitative Efficacy Analysis: Radiprodil vs. Alternative Treatments

The following tables summarize the available quantitative data on the efficacy of **Radiprodil** and alternative treatments in reducing seizure frequency in patients with GRIN disorders. It is important to note that the data for **Radiprodil** is derived from a structured clinical trial, while data for alternative treatments largely comes from case reports and smaller, open-label studies, making direct comparisons challenging.

| Table 1: Efficacy | <u>of Radiprodil in GRIN</u> | <b>Disorders</b> |
|-------------------|------------------------------|------------------|
|                   |                              |                  |

| Treatment  | Study/Trial           | Patient<br>Population                                                        | Primary<br>Efficacy<br>Endpoint                      | Reported<br>Efficacy                                                                                                                                                                                   | Citation(s) |
|------------|-----------------------|------------------------------------------------------------------------------|------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-------------|
| Radiprodil | Phase 1b<br>Honeycomb | 15 pediatric patients with GoF mutations in GRIN1, GRIN2A, GRIN2B, or GRIN2D | Reduction in countable motor seizure (CMS) frequency | - Median reduction of 86% in CMS frequency from baseline 71% of patients experienced a >50% reduction in CMS 43% of patients experienced a >90% reduction in CMS One patient achieved seizure freedom. | [1][2]      |



# **Table 2: Efficacy of Alternative Treatments in GRIN Disorders**



| Treatment   | Study Type                                   | Patient<br>Population                                                                                  | Reported Efficacy in Seizure Reduction                                  | Citation(s) |
|-------------|----------------------------------------------|--------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------|-------------|
| Memantine   | Case Report                                  | 20-month-old with GRIN2B mutation and refractory epileptic spasms                                      | ~80% reduction in average seizure episodes.                             | [3]         |
| Case Report | Patient with<br>GRIN2A<br>mutation           | Significant reduction in seizure frequency (from 11 to 3.3 per week) and cessation of myoclonic jerks. |                                                                         |             |
| Case Series | 15 patients with<br>GRIN-related<br>epilepsy | Marked (>75%) seizure reduction in 4 children. Modest (<75%) reduction in 4 other patients.            |                                                                         |             |
| L-Serine    | Phase 2A, open-<br>label trial               | 23 children with<br>GRIN loss-of-<br>function variants                                                 | - Reduction in epileptic seizures One patient achieved seizure freedom. |             |
| Perampanel  | Case Report                                  | Infant with GRIN2D-related developmental and epileptic encephalopathy                                  | Marked<br>electroclinical<br>improvement.                               | _           |



| Long-term study<br>in DEEs | Patients with developmental and epileptic encephalopathie s | At 60 months, >50% seizure reduction in 33.3% to 54.5% of patients depending on seizure type. |                                                                                                                                                                 |
|----------------------------|-------------------------------------------------------------|-----------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Ketogenic Diet             | Review                                                      | Children with intractable epilepsy                                                            | - Studies show >50% seizure reduction in a significant percentage of patients One study reported 34% of children with a >90% reduction in seizures at 3 months. |

# **Experimental Protocols**

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols for the key studies cited.

### Radiprodil: Phase 1b Honeycomb Trial (NCT05818943)

- Study Design: An open-label, two-part Phase 1b trial to assess the safety, tolerability, pharmacokinetics, and potential efficacy of **Radiprodil**.
- Participants: 15 pediatric patients (aged ≥6 months to ≤12 years) with a confirmed gain-offunction (GoF) genetic variant in GRIN1, GRIN2A, GRIN2B, or GRIN2D.
- Procedure:
  - Screening/Observation Period (35 days): Eligibility assessment followed by a four-week period to establish baseline seizure frequency and/or behavioral symptoms.



- Titration Period (approx. 51 days): Hospitalization for the initial administration of Radiprodil (oral liquid suspension) twice daily. The dose was gradually increased to the highest tolerated and potentially effective level. Plasma concentrations, safety, and tolerability were monitored.
- Maintenance Period (up to 53 days): Participants continued on the highest safe and effective dose identified during the titration period.
- Part B (Long-Term Treatment): Eligible participants could continue to receive Radiprodil
  in an open-label long-term treatment period.
- Outcome Measures:
  - Primary: Safety and tolerability.
  - Secondary: Change in seizure frequency from baseline, assessed via seizure diaries.

#### L-Serine: Phase 2A Trial (NCT04646447)

- Study Design: A non-randomized, open-label, single-arm Phase 2A trial to evaluate the tolerability and efficacy of L-serine.
- Participants: 24 children (aged 2-18 years) with GRIN genetic variants leading to loss-offunction.
- Procedure:
  - Baseline Assessment: Assessments were performed 3 months and 1 day before starting treatment.
  - Treatment Period (52 weeks): Patients received L-serine supplementation.
  - Follow-up Assessments: Assessments were conducted at 1, 3, 6, and 12 months after the start of treatment.
- Outcome Measures:



- Primary: Safety and efficacy measured by changes in various developmental and behavioral scales (e.g., Vineland Adaptive Behavior Scales, Bayley Scales).
- Secondary: Reduction in seizure frequency and intensity, and improvement in EEG.

### Memantine: Case Report (Pierson et al., 2014)

- Patient: A male with early-onset epileptic encephalopathy due to a GRIN2A gain-of-function mutation.
- Procedure:
  - Baseline: The patient was experiencing an average of 11 seizures per week despite treatment with multiple anti-epileptic drugs.
  - Intervention: Memantine was added as an adjunct therapy and titrated to a dosage of approximately 0.5 mg/kg per day.
- Outcome Measures: Seizure frequency was logged daily by parents and teachers. Interictal EEG recordings were also performed.

### Perampanel: Case Report (Li et al., 2023)

- Patient: An infant with severe developmental and epileptic encephalopathy associated with a novel de novo GRIN2D variant.
- Procedure: After failing to achieve seizure control with multiple anticonvulsants, oral corticosteroid therapy, and a ketogenic diet, adjunctive therapy with perampanel was initiated.
- Outcome Measures: Electroclinical improvement was monitored.

# Ketogenic Diet: Prospective Study (Neal et al., 2008)

- Study Design: A randomized controlled trial.
- Participants: 145 children aged 2 to 16 years with daily seizures who had not responded to at least two anti-epileptic drugs.



- Procedure: Children were randomized to receive either the ketogenic diet or their usual care.
   The diet was initiated and maintained for at least 3 months.
- Outcome Measures: The primary outcome was the mean percentage of baseline seizures. The proportion of children with a >50% and >90% reduction in seizures was also assessed.

## **Signaling Pathways and Experimental Workflows**

The following diagrams illustrate the NMDA receptor signaling pathway in the context of GRIN disorders and the experimental workflow of the **Radiprodil** Honeycomb trial.



Click to download full resolution via product page

Caption: NMDA receptor signaling in GRIN disorders and the mechanism of **Radiprodil**.





Click to download full resolution via product page

Caption: Workflow of the Radiprodil Phase 1b Honeycomb clinical trial.

## Conclusion



The available data suggests that **Radiprodil** holds significant promise as a targeted therapy for reducing seizure frequency in individuals with GRIN disorders caused by gain-of-function mutations. The median 86% reduction in seizure frequency observed in the Honeycomb trial is a substantial improvement. While alternative treatments such as memantine, L-serine, perampanel, and the ketogenic diet have shown varying degrees of efficacy in case reports and smaller studies, the evidence for **Radiprodil** is emerging from a more systematic clinical trial program. The upcoming Phase 3 BeeLine trial will be crucial in further establishing the efficacy and safety profile of **Radiprodil**. For researchers and drug development professionals, the targeted approach of **Radiprodil** represents a significant advancement in the potential treatment of GRIN disorders, moving beyond symptomatic management to a mechanism-based therapy.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. GRIN Therapeutics CureGRIN Foundation [curegrin.org]
- 2. Radiprodil Designated a Breakthrough Therapy for GRIN-Related Neurodevelopmental Disorder - Practical Neurology [practicalneurology.com]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Radiprodil in GRIN Disorders: A Comparative Meta-Analysis of Efficacy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1680500#meta-analysis-of-radiprodil-efficacy-in-grindisorder-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com